Amyloid-Beta Binding Affinity: Isobutyramide vs. Class Baseline
A key differentiating factor for (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is its quantifiable, high-affinity binding to amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease pathology. In a competitive radioligand binding assay, this specific compound demonstrated a Ki of 4.31 nM against [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole, a known Aβ imaging agent [1]. This low-nanomolar affinity is a specific quantitative benchmark. No direct comparative binding data exists for the closest analogs (e.g., propanamide, butanamide) in the same assay, but this value establishes a crucial baseline that structurally similar compounds may not reach. The branched isobutyramide tail is hypothesized to contribute to this high affinity through specific hydrophobic interactions, a feature absent in straight-chain amide analogs .
| Evidence Dimension | Binding Affinity (Ki) to Amyloid Beta (1-40) Fibrils |
|---|---|
| Target Compound Data | 4.31 nM (Ki) |
| Comparator Or Baseline | Class-level baseline for benzothiazole Aβ probes (typical Ki often >10 nM for untargeted analogs). No direct comparator data available. |
| Quantified Difference | N/A (Class-level inference: Achieves a sub-5 nM Ki which is a strong indicator of high-affinity binding for this target class). |
| Conditions | Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1 to 40) (unknown origin) after 3 hrs. |
Why This Matters
For Alzheimer's research, a single-digit nanomolar Ki against Aβ fibrils makes this compound a candidate probe for imaging or biochemical studies, a specific potency metric not established for its direct analogs.
- [1] BindingDB. Affinity Data for BDBM50276883 (CHEMBL4175800). Ki: 4.31nM. Assay description: Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1 to 40). View Source
